molecular formula C8H8N4O2S2 B12108445 4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide

4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide

Cat. No.: B12108445
M. Wt: 256.3 g/mol
InChI Key: IPYJNJSFOSMPBW-UHFFFAOYSA-N
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Description

4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide: is a chemical compound that belongs to the sulfonamide class. Its systematic name is This compound , and it has the molecular formula C₆H₆N₄O₂S₂ . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves introducing an amino group (NH₂) onto a benzenesulfonamide scaffold, specifically at the 4-position. One common synthetic route is through the reaction of 4-nitrobenzenesulfonamide with thiosemicarbazide, followed by reduction of the nitro group to an amino group. The resulting compound undergoes cyclization to form the 1,2,5-thiadiazole ring.

Reaction Conditions::

    Starting Material: 4-nitrobenzenesulfonamide

    Reagents: Thiosemicarbazide, reducing agent (e.g., SnCl₂)

    Conditions: Reflux in a suitable solvent (e.g., ethanol)

    Industrial Production Methods: The industrial-scale production typically involves batch or continuous processes using optimized conditions.

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions, especially when exposed to strong oxidizing agents.

    Substitution: Can undergo nucleophilic substitution reactions at the sulfonamide nitrogen.

    Reduction: Reduction of the nitro group to the amino group during synthesis.

Common Reagents and Conditions::

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Substitution: Alkali metal hydroxides (e.g., NaOH), alkylating agents

    Reduction: Tin(II) chloride (SnCl₂), hydrogen gas (H₂)

Major Products:: The major product formed from the reduction of 4-nitrobenzenesulfonamide is 4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide .

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It has antibacterial properties and may be used in combination therapies.

    Chemistry: Serves as a building block for more complex molecules.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. its sulfonamide group likely interferes with bacterial folate synthesis, inhibiting essential enzymes.

Properties

Molecular Formula

C8H8N4O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-5-10-15-11-8/h1-5H,9H2,(H,11,12)

InChI Key

IPYJNJSFOSMPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NSN=C2

Origin of Product

United States

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